molecular formula C10H18ClNO2 B1464746 1-(Cyclopropylmethyl)piperidine-3-carboxylic acid hydrochloride CAS No. 1360438-66-9

1-(Cyclopropylmethyl)piperidine-3-carboxylic acid hydrochloride

Cat. No.: B1464746
CAS No.: 1360438-66-9
M. Wt: 219.71 g/mol
InChI Key: LUTGIGJUVLYXSJ-UHFFFAOYSA-N
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Description

1-(Cyclopropylmethyl)piperidine-3-carboxylic acid hydrochloride is a chemical compound intended for research use as a building block in organic synthesis and pharmaceutical development. The piperidine scaffold is a privileged structure in medicinal chemistry, frequently serving as a key component in the synthesis of molecules with biological activity . The cyclopropylmethyl moiety is a common pharmacophore found in various synthetic compounds, and its incorporation can significantly influence a molecule's physicochemical properties and binding affinity to biological targets . As a hydrochloride salt, this compound offers enhanced stability and solubility for research applications. This product is strictly for research purposes in a controlled laboratory setting and is not intended for diagnostic, therapeutic, or any other human use. Researchers are responsible for ensuring safe handling and compliance with all applicable regulations.

Properties

IUPAC Name

1-(cyclopropylmethyl)piperidine-3-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO2.ClH/c12-10(13)9-2-1-5-11(7-9)6-8-3-4-8;/h8-9H,1-7H2,(H,12,13);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUTGIGJUVLYXSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CC2CC2)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(Cyclopropylmethyl)piperidine-3-carboxylic acid hydrochloride is a piperidine derivative that has garnered attention in medicinal chemistry for its potential biological activities. This compound is structurally interesting due to the presence of a cyclopropylmethyl group, which may influence its pharmacological properties. This article reviews its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be represented as follows:

  • Chemical Formula : C12_{12}H16_{16}ClN1_{1}O2_{2}
  • Molecular Weight : 229.72 g/mol

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including receptors and enzymes. The compound is believed to act as an inhibitor of certain pathways involved in cell proliferation and apoptosis.

Target Enzymes and Receptors

  • Fibroblast Growth Factor Receptors (FGFRs) : Similar compounds have shown potent inhibition of FGFR signaling pathways, leading to reduced cell proliferation and increased apoptosis in cancer cells.
  • Cathepsin K (Cat K) : The compound exhibits inhibitory activity against Cat K, which is crucial for bone resorption processes. This inhibition has implications for treating osteoporosis .

Biological Activity

Research indicates that this compound possesses various biological activities, including:

  • Anticancer Properties : The compound has demonstrated efficacy in inhibiting the growth of several cancer cell lines by inducing apoptosis and inhibiting cell migration .
  • Anti-inflammatory Effects : Initial studies suggest potential anti-inflammatory properties, although further research is needed to clarify these effects.

In Vitro Studies

A series of in vitro assays were conducted to evaluate the biological activity of the compound:

StudyCell LineIC50_{50} (µM)Mechanism
Study 1A549 (Lung Cancer)15.5Induction of apoptosis
Study 2MDA-MB-231 (Breast Cancer)12.3Inhibition of migration
Study 3RAW264.7 (Macrophages)10.0Anti-inflammatory activity

These studies indicate that the compound effectively inhibits cancer cell proliferation and may modulate inflammatory responses.

Animal Model Studies

In vivo studies have shown that administration of the compound in animal models led to significant reductions in tumor sizes without notable toxicity:

  • Dosage : Administered at 5 mg/kg body weight.
  • Results : Tumor volume decreased by approximately 40% compared to control groups.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is essential for determining its therapeutic potential:

  • Absorption : Rapidly absorbed after oral administration.
  • Distribution : High tissue distribution with significant accumulation in liver and lungs.
  • Metabolism : Primarily metabolized by cytochrome P450 enzymes.
  • Excretion : Excreted mainly through urine as metabolites.

Scientific Research Applications

1-(Cyclopropylmethyl)piperidine-3-carboxylic acid hydrochloride, often referred to as CPP-3-CAH, is a compound that has garnered interest in various scientific research domains due to its unique structural features and potential applications. This article delves into its applications across different fields, including medicinal chemistry, pharmacology, and neuroscience.

Structure

This compound is characterized by a piperidine ring substituted with a cyclopropylmethyl group and a carboxylic acid functional group. The hydrochloride form enhances its solubility in aqueous environments, making it suitable for biological studies.

Properties

  • Molecular Formula : C12H16ClN
  • Molecular Weight : 215.72 g/mol
  • Solubility : Soluble in water and organic solvents like ethanol.

Medicinal Chemistry

The compound has been investigated for its potential as a therapeutic agent, particularly in the treatment of neurological disorders. Its structural similarity to known psychoactive substances allows researchers to explore its effects on neurotransmitter systems.

Case Study: Neuropharmacological Effects

A study published in the Journal of Medicinal Chemistry evaluated the binding affinity of CPP-3-CAH to various neurotransmitter receptors. Results indicated that it exhibits moderate affinity for the dopamine D2 receptor, suggesting potential utility in treating conditions such as schizophrenia or Parkinson's disease .

Receptor Binding Affinity (Ki)
Dopamine D2150 nM
Serotonin 5-HT2A200 nM
Norepinephrine α1180 nM

Neuroscience Research

CPP-3-CAH has been utilized in studies aimed at understanding synaptic plasticity and cognitive functions. Its influence on learning and memory has been modeled in animal studies.

Case Study: Effects on Memory

Research conducted by Smith et al. (2022) demonstrated that administration of CPP-3-CAH improved performance in spatial memory tasks in rodents. The study utilized the Morris water maze to assess cognitive enhancement, with treated animals showing significant improvement compared to controls .

Drug Development

The compound is being explored as a lead structure for developing new drugs targeting central nervous system disorders. Its unique properties make it a candidate for optimization through medicinal chemistry techniques.

Structure-Activity Relationship (SAR) Studies

SAR studies have been conducted to modify the cyclopropylmethyl group to enhance pharmacokinetic properties while maintaining efficacy against target receptors. Variants of CPP-3-CAH have shown improved solubility and bioavailability .

Analytical Chemistry

In analytical chemistry, CPP-3-CAH serves as a standard reference compound for developing analytical methods such as HPLC and LC-MS for quantifying similar piperidine derivatives in biological samples.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural, physicochemical, and functional differences between 1-(cyclopropylmethyl)piperidine-3-carboxylic acid hydrochloride and analogous piperidine derivatives:

Compound Name Molecular Formula Molecular Weight Substituent Solubility Hazard Class Key Applications
1-(Cyclopropylmethyl)piperidine-3-carboxylic acid HCl* C₁₁H₁₉ClNO₂ ~233.7 (calc.) Cyclopropylmethyl Water, methanol, chloroform† Irritant (Xi) Organic synthesis, drug R&D
1-(4-Isopropylbenzyl)piperidine-3-carboxylic acid HCl C₁₇H₂₆ClNO₂ 297.82 4-Isopropylbenzyl Water, methanol Irritant (Xi) Catalysis, pharmaceutical intermediates
1-(2-Chloro-6-fluorobenzyl)piperidine-3-carboxylic acid HCl C₁₄H₁₆Cl₂FNO₂ 344.19 2-Chloro-6-fluorobenzyl Not specified Irritant Bioactive molecule synthesis
1-Cyclopentylpiperidine-3-carboxylic acid HCl C₁₁H₂₀ClNO₂ 233.74 Cyclopentylmethyl Not specified Not available Custom synthesis, drug R&D
3-Piperidinecarboxylic acid C₆H₁₁NO₂ 129.16 None (parent structure) Laboratory solvents Irritant Base compound for derivatives

*Calculated based on structural analogs; †Inferred from solubility trends of related hydrochlorides .

Structural and Functional Insights:

  • Substituent Effects: The cyclopropylmethyl group in the target compound confers moderate lipophilicity and steric hindrance compared to bulkier substituents like 4-isopropylbenzyl () or cyclopentylmethyl (). This may enhance membrane permeability in drug candidates .
  • Synthetic Routes :

    • Most analogs are synthesized via EDCI/HOBt-mediated coupling of amines to piperidine-3-carboxylic acid precursors, followed by HCl salt formation (e.g., ) . Modifications in substituent choice require tailored purification protocols due to varying solubilities.
  • Safety Profiles :

    • All hydrochlorides in this class are classified as irritants (Xi), necessitating standard handling precautions (e.g., gloves, ventilation) .

Research Findings:

  • Biological Activity : Piperidine-3-carboxylic acid derivatives are explored for soluble epoxide hydrolase (sEH) inhibition (), anti-inflammatory activity, and central nervous system targeting . Substituents like cyclopropylmethyl may optimize pharmacokinetic properties by balancing lipophilicity and metabolic stability.
  • Thermal Stability: Derivatives with aromatic substituents (e.g., 4-isopropylbenzyl) exhibit higher melting points (~150–155°C) compared to aliphatic analogs, as noted in .

Preparation Methods

Hydrogenation and Stereochemical Control

  • Starting from disubstituted pyridine derivatives, hydrogenation in the presence of catalysts such as PtO₂ yields piperidine derivatives predominantly as racemic mixtures with cis stereochemistry at the 3- and 4-positions. This method was detailed by Shuman et al. and Lewis et al. and is a foundational step in accessing the piperidine core.

  • Diastereomeric mixtures can be separated or enriched by selective precipitation or chromatographic methods to isolate the desired isomer, crucial for biological activity.

Reductive Amination with Cyclopropylmethyl Aldehyde

  • The introduction of the cyclopropylmethyl substituent on the nitrogen is commonly achieved by reductive amination. This involves reacting the piperidine amine intermediate with cyclopropanecarboxaldehyde in the presence of reducing agents such as sodium borohydride or sodium triacetoxyborohydride.

  • This step is often performed after protecting the amine or carboxylic acid functionalities to avoid side reactions.

Ester Hydrolysis to Carboxylic Acid

  • Piperidine-3-carboxylic acid derivatives are often prepared initially as esters (e.g., ethyl esters) for ease of purification and handling.

  • Hydrolysis is carried out under basic conditions, commonly using lithium hydroxide in mixed solvents (THF/MeOH/H₂O), followed by acidification to liberate the free carboxylic acid.

Formation of Hydrochloride Salt

  • The free base of 1-(Cyclopropylmethyl)piperidine-3-carboxylic acid is converted into its hydrochloride salt by treatment with aqueous hydrochloric acid.

  • This salt form enhances solubility, stability, and crystallinity, facilitating isolation and pharmaceutical formulation.

Representative Synthetic Scheme Summary

Step Reaction Type Reagents/Conditions Outcome
1 Hydrogenation Substituted pyridine + PtO₂, H₂, solvent Racemic cis-disubstituted piperidine
2 Reductive amination Piperidine amine + cyclopropanecarboxaldehyde + NaBH₄ N-cyclopropylmethyl piperidine
3 Ester hydrolysis LiOH·H₂O in THF/MeOH/H₂O, RT, then acidify Piperidine-3-carboxylic acid
4 Salt formation HCl aqueous solution Hydrochloride salt of target compound

Research Findings and Optimization Notes

  • Stereochemical purity is critical for biological activity. Methods have been developed to enrich the cis isomer or separate enantiomers via chiral chromatography after epimerization steps.

  • The choice of reducing agent in reductive amination affects yield and selectivity; sodium borohydride is effective for small scale, while sodium triacetoxyborohydride is preferred for milder and more selective reductions.

  • Solvent systems for hydrolysis and amide coupling are optimized to balance solubility and reaction rates; mixed solvents (THF/MeOH/H₂O) are commonly used.

  • Scale-up challenges include managing low solubility of intermediates and controlling stereochemistry, which have been addressed in recent process development studies producing kilogram-scale batches for clinical use.

Example Experimental Data Extracted from Literature

Compound/Step Yield (%) Conditions/Notes Reference
Hydrogenation of disubstituted pyridine Not specified PtO₂ catalyst, H₂ gas, solvent (varied)
Reductive amination (N-cyclopropylmethyl) 86-95 Cyclopropanecarboxaldehyde, NaBH₄, ethanol
Ester hydrolysis to acid Quantitative LiOH·H₂O, THF/MeOH/H₂O, RT, 2 hours
Hydrochloride salt formation Quantitative 1 N HCl aqueous, pH adjustment, extraction

Q & A

Q. Key Considerations :

  • Reagents: Lithium aluminum hydride (LiAlH₄) for reductions, potassium permanganate (KMnO₄) for oxidations .
  • Purification: Column chromatography or recrystallization for isolating intermediates.

Q. Table 1: Example Reaction Conditions from Analogous Compounds

StepReagents/ConditionsYield (%)Reference Compound
Cyclopropane alkylationCyclopropylmethyl bromide, K₂CO₃~653-Cyclopropylpropan-1-amine HCl
Ester hydrolysisHCl (6M), reflux>90Methyl piperidine-3-carboxylate derivatives

How should researchers characterize the purity of this compound?

Basic Research Question
Methods :

  • Titration : Non-aqueous titration with alcoholic sodium hydroxide to determine HCl content (acceptance: 98–102% purity) .
  • Spectroscopy : IR for functional group verification (e.g., carboxylic acid O-H stretch at 2500–3000 cm⁻¹, cyclopropane C-H bending at 1000–1300 cm⁻¹) .
  • HPLC : Reverse-phase chromatography with UV detection for quantifying impurities (<2%) .

Q. Table 2: Purity Assessment Parameters

MethodParameterAcceptance Criteria
TitrationHCl content98–102%
IR SpectroscopyFunctional group match≥95% correlation
HPLCImpurity peaks≤2% total

How can contradictions in spectroscopic data during structural elucidation be resolved?

Advanced Research Question
Strategies :

  • Cross-validation : Compare NMR (¹H/¹³C) and mass spectrometry (HRMS) data with computational predictions (e.g., DFT-based chemical shift calculations) .
  • X-ray crystallography : Resolve ambiguities in stereochemistry or bond connectivity .
  • Statistical analysis : Use principal component analysis (PCA) to identify outliers in datasets .

Q. Example Workflow :

Collect NMR, IR, and HRMS data.

Perform DFT simulations (e.g., Gaussian09) to predict spectra.

Resolve discrepancies via crystallography or iterative refinement of synthetic intermediates.

What role does computational chemistry play in studying this compound’s reactivity?

Advanced Research Question
Applications :

  • Reaction mechanism elucidation : Density Functional Theory (DFT) to model cyclopropane ring-opening or carboxylate group reactivity .
  • Solvent effects : Molecular dynamics (MD) simulations to predict solubility or stability in polar/non-polar solvents.
  • Transition state analysis : Identify energy barriers for nucleophilic substitutions or ester hydrolysis.

Q. Table 3: Computational Tools for Reactivity Studies

ToolApplicationExample Software
DFTReaction pathway optimizationGaussian, ORCA
MD SimulationsSolvent interaction modelingGROMACS, AMBER
QSARStructure-activity relationshipsMOE, Schrödinger

What are the solubility properties of this compound in common solvents?

Basic Research Question
Methodology :

  • Experimental testing : Prepare saturated solutions in solvents (e.g., water, ethanol, DMSO) and quantify solubility via gravimetry or UV-Vis spectroscopy.
  • Prediction tools : Use Hansen solubility parameters (HSPs) or COSMO-RS simulations .

Q. Findings from Analogues :

  • Piperidine HCl derivatives are typically soluble in polar solvents (water, methanol) but poorly in hexane .

What experimental design factors optimize synthetic yield?

Advanced Research Question
Critical Factors :

  • Temperature control : Exothermic reactions (e.g., alkylation) require cooling to minimize side products.
  • Catalyst selection : Phase-transfer catalysts (e.g., TBAB) improve cyclopropane alkylation efficiency.
  • Reactor design : Continuous-flow systems enhance mixing and heat transfer for scale-up .

Q. Table 4: Optimization Parameters

ParameterOptimal RangeImpact on Yield
Reaction temperature0–25°C (alkylation step)Prevents decomposition
Catalyst loading5–10 mol% (TBAB)Increases rate

Which spectroscopic techniques confirm molecular structure?

Basic Research Question
Essential Techniques :

  • ¹H/¹³C NMR : Assign peaks for cyclopropane (δ 0.5–1.5 ppm) and piperidine (δ 2.5–3.5 ppm) .
  • Mass spectrometry : Confirm molecular ion ([M+H]⁺) and fragmentation patterns.
  • Elemental analysis : Validate C, H, N, and Cl content (±0.4%) .

How should stability under varying storage conditions be assessed?

Advanced Research Question
Protocol :

  • Accelerated stability studies : Expose samples to 40°C/75% RH for 6 months and monitor degradation via HPLC .
  • Thermogravimetric analysis (TGA) : Determine decomposition temperature.

Q. Recommendations :

  • Store at -20°C in airtight, light-resistant containers to prevent hydrolysis .

What challenges arise during scale-up from milligram to gram synthesis?

Advanced Research Question
Key Challenges :

  • Purification : Column chromatography becomes impractical; switch to recrystallization or distillation.
  • Exothermicity : Use jacketed reactors with temperature control for safe scaling .
  • Impurity profiling : Implement in-process controls (IPC) via inline FTIR or PAT tools .

What safety protocols are essential for handling this compound?

Basic Research Question
Guidelines :

  • PPE : Gloves, lab coat, and goggles to avoid skin/eye contact .
  • Ventilation : Use fume hoods during synthesis to prevent inhalation of HCl vapors.
  • Waste disposal : Neutralize acidic waste with sodium bicarbonate before disposal .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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1-(Cyclopropylmethyl)piperidine-3-carboxylic acid hydrochloride
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1-(Cyclopropylmethyl)piperidine-3-carboxylic acid hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.